4-Thien-3-yl-1,3-thiazol-2-amine
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Overview
Description
“4-Thien-3-yl-1,3-thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the Hantzsch reaction . This method allows the preparation of polyfunctional thiazoles with diverse substituents . For example, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
One significant application of thiazole derivatives is their role as corrosion inhibitors. A study by Farahati et al. (2019) focused on the synthesis of thiazoles and their corrosion inhibition ability on copper surfaces. Through experimental and computational studies, it was found that these compounds exhibit high inhibition efficiencies, making them potent corrosion inhibitors for copper in acidic environments (Farahati et al., 2019).
Optical and Electronic Materials
Research by Lu and Xia (2016) introduced novel V-shaped molecules derived from thiazole compounds, demonstrating unique optical properties. These molecules exhibit morphology-dependent fluorochromism, making them potential candidates for security inks and materials that respond to environmental stimuli (Lu & Xia, 2016).
Polymerization Initiators
Another study presented the development of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under visible light. These novel photoinitiators offer enhanced polymerization efficiencies and are seen as promising alternatives to traditional camphorquinone-based systems (Zhang et al., 2015).
Antimicrobial Agents
The antimicrobial properties of thiazole derivatives have also been a focal point of research. A review by Serban et al. (2018) highlighted the antimicrobial activities of 2-amino-1,3,4-thiadiazole derivatives. Many of these compounds exhibit higher antimicrobial activity compared to standard drugs, indicating their potential as lead compounds for drug synthesis (Serban et al., 2018).
Anticancer Activity
Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole-2-amine to investigate their biological activities. Some of these compounds demonstrated significant DNA protective ability and showed strong antimicrobial activity, with certain derivatives exhibiting cytotoxicity against cancer cell lines. This suggests their potential for use in chemotherapy strategies (Gür et al., 2020).
Synthetic Chemistry
Thiazole compounds are also pivotal in synthetic chemistry for constructing complex molecular architectures. Keivanloo et al. (2018) developed a one-pot process for the synthesis of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds. This method provides an efficient route for creating new compounds with potential pharmaceutical applications (Keivanloo et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.
Action Environment
The compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment . Additionally, the compound’s interaction with various targets suggests that its efficacy may be influenced by the physiological environment, including the presence of other molecules and the state of the target cells .
Safety and Hazards
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction would likely involve further exploration of the biological activities of “4-Thien-3-yl-1,3-thiazol-2-amine” and its derivatives.
Properties
IUPAC Name |
4-thiophen-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMEHIUYMFKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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